tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane
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Overview
Description
The compound “tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane” involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Typical synthetic routes may involve:
- Formation of the indene and benzo[c]thiophene cores through cyclization reactions.
- Introduction of the tert-butyl-dimethyl-silane group via silylation reactions.
- Coupling of the intermediates through condensation or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a catalyst or intermediate in industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression.
Altering cellular signaling pathways: Influencing cell behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other silane derivatives with complex organic structures. Examples include:
Trimethylsilyl derivatives: Used in organic synthesis.
Phenylsilyl derivatives: Known for their stability and reactivity.
Uniqueness
The uniqueness of “tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane” lies in its specific structure, which may confer unique properties such as enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C34H58O3SSi |
---|---|
Molecular Weight |
575.0 g/mol |
IUPAC Name |
tert-butyl-[[3-[(E)-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C34H58O3SSi/c1-23(2)24(3)13-14-25(4)30-17-18-31-26(12-11-19-34(30,31)8)20-32-29-21-28(37-39(9,10)33(5,6)7)16-15-27(29)22-38(32,35)36/h13-14,20,23-25,28,30-32H,11-12,15-19,21-22H2,1-10H3/b14-13+,26-20+ |
InChI Key |
ISXKXFGJQNACAU-PKOVIIQISA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC\2C1(CCC/C2=C\C3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Origin of Product |
United States |
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